N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide is a compound that features both a trifluoromethyl group and a sulfonamide group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making it a valuable component in pharmaceuticals, agrochemicals, and materials science . The sulfonamide group is also widely recognized for its role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using various trifluoromethylating agents under specific reaction conditions . The sulfonamide group can be introduced through the reaction of an amine with a sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide has a wide range of scientific research applications:
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the sulfonamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex . These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted sulfonamides and related aromatic compounds with different substituents on the aromatic ring .
Uniqueness
N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonamide group provides opportunities for hydrogen bonding and other interactions . These features make the compound valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C14H12F3NO2S |
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Molecular Weight |
315.31 g/mol |
IUPAC Name |
N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H12F3NO2S/c1-10-2-6-12(7-3-10)18-21(19,20)13-8-4-11(5-9-13)14(15,16)17/h2-9,18H,1H3 |
InChI Key |
WJOACWBVNLISIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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